molecular formula C7H6Cl2N2O2 B14485813 Prop-2-en-1-yl 4,5-dichloro-1H-imidazole-2-carboxylate CAS No. 64736-63-6

Prop-2-en-1-yl 4,5-dichloro-1H-imidazole-2-carboxylate

Katalognummer: B14485813
CAS-Nummer: 64736-63-6
Molekulargewicht: 221.04 g/mol
InChI-Schlüssel: DXKPWNWEJLDYKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl 4,5-dichloro-1H-imidazole-2-carboxylate is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a prop-2-en-1-yl group and two chlorine atoms at the 4 and 5 positions of the imidazole ring, along with a carboxylate group at the 2 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4,5-dichloro-1H-imidazole-2-carboxylate can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the condensation of hydroxylamine with ethyl glyoxalate to form N-oxide, which then undergoes further reactions to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as copper or nickel, and controlled reaction environments are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl 4,5-dichloro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the imidazole ring .

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl 4,5-dichloro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Prop-2-en-1-yl 4,5-dichloro-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

64736-63-6

Molekularformel

C7H6Cl2N2O2

Molekulargewicht

221.04 g/mol

IUPAC-Name

prop-2-enyl 4,5-dichloro-1H-imidazole-2-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-3-13-7(12)6-10-4(8)5(9)11-6/h2H,1,3H2,(H,10,11)

InChI-Schlüssel

DXKPWNWEJLDYKA-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)C1=NC(=C(N1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.